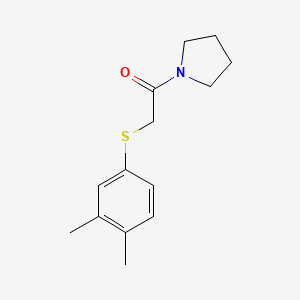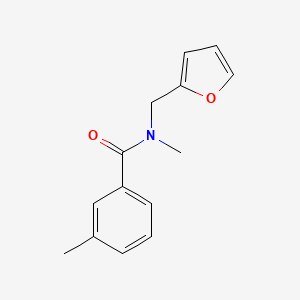
N-(furan-2-ylmethyl)-N,3-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-N,3-dimethylbenzamide, also known as DBF, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the benzamide class of compounds and has a molecular formula of C15H16N2O2. DBF is a white to off-white powder that is soluble in organic solvents such as methanol, ethanol, and DMSO.
Mecanismo De Acción
The mechanism of action of N-(furan-2-ylmethyl)-N,3-dimethylbenzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism in the treatment of cancer.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes such as matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2), which are involved in the progression of cancer. This compound has also been found to have anti-inflammatory properties and can reduce inflammation in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(furan-2-ylmethyl)-N,3-dimethylbenzamide in lab experiments is that it is relatively easy to synthesize and has a high degree of purity. This compound is also stable under a wide range of conditions and can be stored for long periods of time. However, one limitation of using this compound is that it can be toxic at high concentrations and may require careful handling and disposal.
Direcciones Futuras
There are a number of potential future directions for research on N-(furan-2-ylmethyl)-N,3-dimethylbenzamide. One area of interest is in the development of new anti-cancer drugs based on the structure of this compound. Researchers are also investigating the potential use of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research into the mechanism of action of this compound and how it can be optimized for use in scientific research.
Métodos De Síntesis
The synthesis of N-(furan-2-ylmethyl)-N,3-dimethylbenzamide involves the reaction of 3,4-dimethylbenzoic acid with 2-furaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then treated with dimethylamine to yield this compound.
Aplicaciones Científicas De Investigación
N-(furan-2-ylmethyl)-N,3-dimethylbenzamide has been found to have a wide range of potential applications in scientific research. One of the main areas of interest is in the field of cancer research. Studies have shown that this compound has anti-tumor properties and can inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer cells.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-N,3-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-11-5-3-6-12(9-11)14(16)15(2)10-13-7-4-8-17-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYYSJWZTSYVNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(C)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

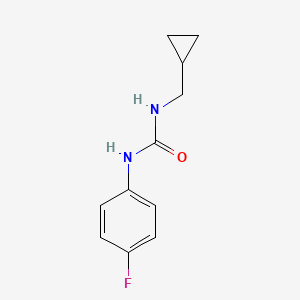
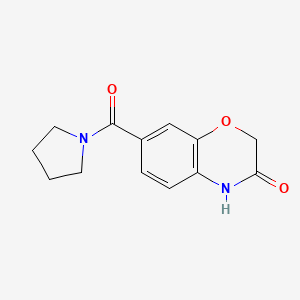
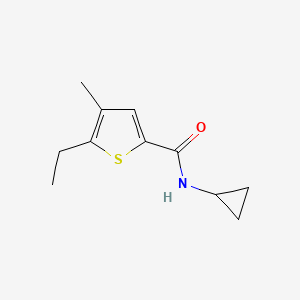
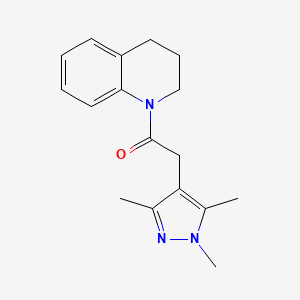
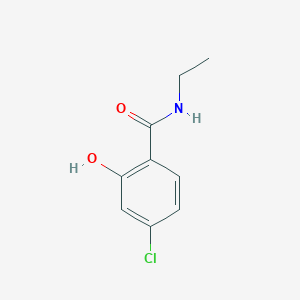

![N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7475016.png)
![N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7475023.png)
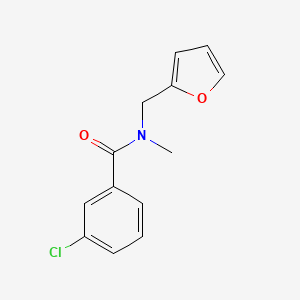
![N-[(2-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7475036.png)
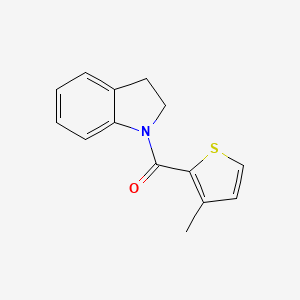
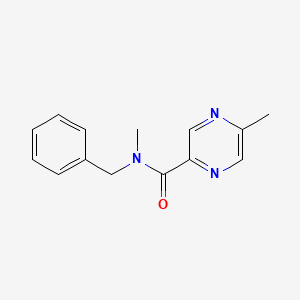
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7475060.png)
